molecular formula C9H13NO3 B14357242 1-Ethynyl-3-hydroxycyclohexyl carbamate CAS No. 91240-24-3

1-Ethynyl-3-hydroxycyclohexyl carbamate

Cat. No.: B14357242
CAS No.: 91240-24-3
M. Wt: 183.20 g/mol
InChI Key: LODCQMHQFQOYSE-UHFFFAOYSA-N
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Description

1-Ethynyl-3-hydroxycyclohexyl carbamate is an organic compound with a unique structure that includes a cyclohexyl ring, an ethynyl group, and a carbamate functional group

Preparation Methods

The synthesis of 1-Ethynyl-3-hydroxycyclohexyl carbamate can be achieved through several routes. One common method involves the reaction of 1-ethynylcyclohexanol with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and can be carried out in an organic solvent such as dichloromethane.

Industrial production methods may involve the use of more scalable processes, such as the reaction of 1-ethynylcyclohexanol with phosgene or its derivatives, followed by the addition of an amine to form the carbamate. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Ethynyl-3-hydroxycyclohexyl carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include ketones, amines, and substituted carbamates.

Scientific Research Applications

1-Ethynyl-3-hydroxycyclohexyl carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-hydroxycyclohexyl carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

1-Ethynyl-3-hydroxycyclohexyl carbamate can be compared with other similar compounds, such as:

    1-Ethynylcyclohexanol: Lacks the carbamate group and has different reactivity and applications.

    Cyclohexyl carbamate: Lacks the ethynyl group and has different chemical properties and uses.

    Ethinamate: A related compound with similar structure but different pharmacological properties.

Properties

CAS No.

91240-24-3

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(1-ethynyl-3-hydroxycyclohexyl) carbamate

InChI

InChI=1S/C9H13NO3/c1-2-9(13-8(10)12)5-3-4-7(11)6-9/h1,7,11H,3-6H2,(H2,10,12)

InChI Key

LODCQMHQFQOYSE-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCC(C1)O)OC(=O)N

Origin of Product

United States

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